For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to JTV-519 Fumarate (K201)
Introduction
JTV-519, also known as K201, is a derivative of 1,4-benzothiazepine with significant potential as a cardioprotective and antiarrhythmic agent.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in the sarcoplasmic reticulum (SR) of cardiac myocytes.[2][4] By modulating RyR2 function, JTV-519 addresses the pathological calcium "leak" associated with conditions like heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[4] This guide provides a technical overview of its chemical structure, synthesis, mechanism of action, and relevant experimental data.
Chemical Structure and Properties
JTV-519 is chemically identified as 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one.[4] It is often used in its fumarate or hemifumarate salt form to improve its physicochemical properties.[5][6][7][8]
Physicochemical and Analytical Data
The following tables summarize the key properties and analytical parameters for JTV-519 fumarate.
| Identifier | Value |
| Preferred IUPAC Name | 3-(4-Benzylpiperidin-1-yl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)propan-1-one |
| Other Names | K201, JTV519 |
| CAS Number (Fumarate) | 1883549-36-7[7][9] |
| Chemical Formula (Base) | C₂₅H₃₂N₂O₂S[4] |
| Formula (Fumarate Salt) | C₂₅H₃₂N₂O₂S · C₄H₄O₄[7][9] |
| Molar Mass (Base) | 424.60 g·mol⁻¹[4] |
| Molar Mass (Fumarate) | 540.67 g·mol⁻¹[7][9] |
| Property | Value | Conditions | Reference |
| Solubility | Soluble to 100 mM | In DMSO | [9] |
| Purity | ≥97% | HPLC | [7][9] |
| Storage | Store at +4°C | N/A | [7][9] |
| Analytical Method Validation Data (Doping Control) | Value |
| Lower Limit of Detection (LOD) | 0.1-0.2 ng/mL |
| Recovery | 68-92% |
| Intraday Precision | 5.2-18.5% |
| Interday Precision | 8.7-18.8% |
| Data from a screening procedure for doping control analysis.[10][11] |
Chemical Structure Visualization
The chemical structure of the JTV-519 free base is depicted below.
Caption: Chemical structure of JTV-519 (K201) free base.
Synthesis of JTV-519
Proposed Synthetic Pathway
A plausible synthesis involves two key fragments: the benzothiazepine core and the N-substituted piperidine side chain.
-
Formation of the Benzothiazepine Core: A common method for synthesizing the 2,3-dihydro-1,4-benzothiazepine ring system involves the reaction of a 2-aminothiophenol derivative with an appropriate electrophile. For JTV-519, this would likely start with a methoxy-substituted 2-aminothiophenol. This could react with an acrylic acid derivative to form an intermediate that is subsequently cyclized under acidic or thermal conditions.
-
Synthesis of the Side Chain: The side chain, 3-(4-benzylpiperidin-1-yl)propanoic acid or a derivative thereof, can be synthesized separately. This would typically involve the alkylation of 4-benzylpiperidine with a 3-halopropanoic acid ester, followed by hydrolysis.
-
Amide Coupling: The final step is the coupling of the benzothiazepine core (a secondary amine) with the activated carboxylic acid of the side chain. This is a standard amide bond formation reaction, which can be achieved using common coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final JTV-519 molecule.
-
Fumarate Salt Formation: To obtain the fumarate salt, the synthesized JTV-519 base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a stoichiometric amount of fumaric acid. The resulting salt typically precipitates and can be isolated by filtration and then purified by recrystallization.
Mechanism of Action and Signaling
JTV-519 exerts its therapeutic effects primarily by stabilizing the ryanodine receptor 2 (RyR2) in its closed state, thereby preventing aberrant Ca²⁺ leakage from the sarcoplasmic reticulum during diastole.[4]
In pathological states such as heart failure, RyR2 channels can become hyperphosphorylated by protein kinase A (PKA) and Ca²⁺/calmodulin-dependent kinase II (CaMKII). This hyperphosphorylation leads to the dissociation of the stabilizing subunit calstabin2 (also known as FKBP12.6) from the RyR2 complex. The loss of calstabin2 increases the open probability of the channel, resulting in a diastolic Ca²⁺ leak, which can trigger arrhythmias and impair cardiac function.[12][13]
JTV-519 is believed to counteract this by increasing the binding affinity of calstabin2 for the RyR2 channel, even in its hyperphosphorylated state.[12][14] This restores proper channel function, reduces Ca²⁺ leak, and protects cardiomyocytes from Ca²⁺ overload.[12] Some studies suggest JTV-519 can also stabilize RyR2 independently of its interaction with calstabin2.[12][13]
Signaling Pathway Diagram
Caption: JTV-519 mechanism in correcting pathological RyR2 Ca²⁺ leak.
Experimental Protocols and Data
JTV-519 has been evaluated in numerous in vitro and in vivo models. A common experimental goal is to quantify its ability to reduce SR Ca²⁺ leak in cardiomyocytes.
Quantitative Biological Data
| Activity | Concentration | Observation | Reference |
| RyR2 Stabilization | 0.3 µM | No improvement seen in failing hearts | [4] |
| RyR2 Stabilization | 1.0 µM | Decline in response in failing hearts | [4] |
| RyR2 Stabilization | 1.0 µM | Reduced SR Ca²⁺ leak in murine cardiomyocytes | [7][11] |
| Calstabin-1 Binding | ≥50 nM | Induced binding of calstabin-1 to PKA-phosphorylated RyR1 | [14] |
| Annexin V Inhibition | 25 µM (IC₅₀) | 50% inhibition of annexin V-dependent Ca²⁺ movement | [8] |
| SERCA Inhibition (Cardiac) | 9 µM (IC₅₀) | At 0.25 µM Ca²⁺ | [9] |
| SERCA Inhibition (Cardiac) | 19 µM (IC₅₀) | At 2 µM Ca²⁺ | [9] |
| SERCA Inhibition (Skeletal) | 5 µM (IC₅₀) | At 0.25 µM Ca²⁺ | [9] |
Detailed Experimental Protocol: Assessing SR Ca²⁺ Leak in Isolated Cardiomyocytes
This protocol is a representative methodology based on published studies to measure the effect of JTV-519 on SR Ca²⁺ leak induced by ouabain.[6][7]
Objective: To quantify the effect of JTV-519 on ouabain-induced spontaneous SR Ca²⁺ release events (Ca²⁺ sparks) in isolated ventricular myocytes.
Materials:
-
Isolated ventricular cardiomyocytes
-
Tyrode's solution (in mmol·L⁻¹: NaCl 136, KCl 5, CaCl₂ 3, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4)
-
Fluo-4 AM (calcium indicator dye)
-
Ouabain solution (100 µmol·L⁻¹)
-
JTV-519 fumarate stock solution (e.g., 1 mmol·L⁻¹ in DMSO)
-
Caffeine solution (10 mmol·L⁻¹)
-
Confocal laser scanning microscope equipped for line-scanning
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat) using standard enzymatic digestion protocols.
-
Dye Loading: Incubate the isolated myocytes with the Ca²⁺-sensitive dye Fluo-4 AM to allow for visualization of intracellular Ca²⁺ dynamics.
-
Perfusion Setup: Place dye-loaded cells in a perfusion chamber on the stage of the confocal microscope. Superfuse the cells with Tyrode's solution at 37°C.
-
Baseline Recording: Electrically stimulate the cells at 1 Hz. After reaching a steady state, perform a confocal line scan along the longitudinal axis of a myocyte to record baseline Ca²⁺ transients and any spontaneous Ca²⁺ sparks during diastole.
-
Induction of Ca²⁺ Leak: Induce SR Ca²⁺ overload and subsequent leak by perfusing the cells with Tyrode's solution containing 100 µmol·L⁻¹ ouabain for approximately 7 minutes.[6] Record Ca²⁺ sparks and waves.
-
Application of JTV-519: In a parallel group of cells, co-perfuse with ouabain (100 µmol·L⁻¹) and JTV-519 (1 µmol·L⁻¹). Allow for equilibration.
-
Data Acquisition: Record confocal line-scan images to measure the frequency, amplitude, and spatial properties of Ca²⁺ sparks under each condition (baseline, ouabain, ouabain + JTV-519).
-
SR Ca²⁺ Load Assessment: At the end of the recording period, rapidly apply a 10 mmol·L⁻¹ caffeine solution to release the total SR Ca²⁺ content. The amplitude of the resulting Ca²⁺ transient provides an estimate of the SR Ca²⁺ load, which is a critical variable as spark frequency is dependent on it.
-
Data Analysis: Analyze the line-scan images to quantify Ca²⁺ spark frequency (sparks/100 µm/s). Normalize spark frequency to the SR Ca²⁺ load to determine the true effect of JTV-519 on RyR2 open probability.
Experimental Workflow Diagram
Caption: Workflow for assessing JTV-519's effect on Ca²⁺ leak.
References
- 1. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Cardioprotective Agent K201 Is Natriuretic and Glomerular Filtration Rate Enhancing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anatoljcardiol.com [anatoljcardiol.com]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for the calstabin-ryanodine receptor complex stabilizers JTV-519 and S-107 in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
